1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
CAS No.: 941931-18-6
Cat. No.: VC4231063
Molecular Formula: C22H25N3O5S2
Molecular Weight: 475.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941931-18-6 |
|---|---|
| Molecular Formula | C22H25N3O5S2 |
| Molecular Weight | 475.58 |
| IUPAC Name | 1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone |
| Standard InChI | InChI=1S/C22H25N3O5S2/c1-29-17-8-9-18(30-2)21-20(17)23-22(31-21)25-12-10-24(11-13-25)19(26)14-15-4-6-16(7-5-15)32(3,27)28/h4-9H,10-14H2,1-3H3 |
| Standard InChI Key | HXVKRASWDAXDFC-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Introduction
Synthesis Methods
The synthesis of similar compounds often involves multi-step organic reactions, including:
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Nucleophilic Substitution: Common in forming the piperazine-benzo[d]thiazole linkage.
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Electrophilic Aromatic Substitution: May be involved in introducing the methylsulfonyl group.
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Condensation Reactions: Used to form the ethanone backbone.
Advanced techniques like microwave-assisted synthesis or continuous flow chemistry can enhance reaction efficiency.
Potential Applications
1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone may have applications in:
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Medicinal Chemistry: Due to its structural components, it could interact with biological targets such as enzymes or receptors.
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Pharmacological Research: Its bioactive nature suggests potential in treating diseases, though specific pathways remain to be elucidated.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Drug development targeting specific biological pathways. |
| Pharmacological Research | Investigating interactions with enzymes or receptors. |
Chemical Reactions and Stability
This compound can undergo various chemical reactions:
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Oxidation: Using agents like hydrogen peroxide to introduce hydroxyl groups.
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Reduction: Facilitated by sodium borohydride or lithium aluminum hydride.
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Substitution Reactions: Electrophilic and nucleophilic substitutions are common at the benzothiazole and piperazine moieties.
The stability and reactivity depend on the conditions and solvents used.
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